Ethosuximide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SLIGHTLY SOL IN SOLVENT HEXANE

1.01e+02 g/L

Synonyms

Canonical SMILES

Ethosuximide pharmacokinetics absorption distribution metabolism excretion

Ethosuximide Pharmacokinetic Parameters

| Parameter | Description |

|---|---|

| Absorption & Bioavailability | >90% oral bioavailability [1]. Peak plasma concentrations reached within ~4 hours [2]. |

| Distribution | Volume of Distribution: ~0.7 L/kg [1]. Minimal plasma protein binding [1] [2]. Freely crosses the blood-brain barrier [1]. |

| Metabolism | Extensively metabolized in the liver (~80%), primarily by the CYP3A4 enzyme system [1]. |

| Elimination | Half-life: ~30 hours in children; 50-60 hours in adults [1]. Excretion: 10-20% unchanged in urine; remainder as inactive metabolites in urine [1]. |

| Therapeutic Range | 40 - 100 mcg/mL [2] |

Metabolic Pathway and Key Interactions

The primary route of this compound metabolism is hepatic oxidation via the CYP3A4 system. The following diagram illustrates its metabolic fate and key drug interactions that influence this pathway.

Figure 1: Primary metabolic pathway of this compound and key drug-drug interactions. Valproic acid inhibits metabolism, while enzyme-inducing drugs accelerate it.

Several drugs can significantly impact the pharmacokinetics of this compound by altering its metabolic clearance [1].

- Enzyme-Inducing Antiseizure Medications: Concomitant use with drugs like phenytoin, carbamazepine, and phenobarbital can reduce serum concentrations of this compound by accelerating its CYP3A4-mediated metabolism [1].

- Valproic Acid: This drug can inhibit the metabolism of this compound, increasing its elimination half-life by about 25% and decreasing its total clearance [2]. This interaction necessitates close monitoring of serum levels.

- Isoniazid and Rifampicin: The anti-tuberculosis drugs have opposing effects; isoniazid may reduce this compound metabolism, while rifampicin can increase its clearance [1].

- Impact on Other Drugs: this compound itself is not a strong enzyme inducer. However, one study noted it can significantly reduce serum concentrations of lamotrigine, an effect more pronounced in children and adolescents than in adults [1].

Experimental Methodologies in Pharmacokinetic Studies

Understanding these foundational parameters is derived from specific clinical and experimental protocols.

Absorption and Bioavailability (Crossover Design)

- Protocol: A randomized, two-way crossover study is standard. Participants receive a single oral dose of this compound and an intravenous reference dose in separate periods, separated by a washout period.

- Measurement: Serial blood samples are collected over time after each dose. Bioavailability (F) is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral and IV administration: F = (AUC~oral~ / Dose~oral~) / (AUC~IV~ / Dose~IV~).

Metabolic Profiling and Interaction Studies

- In Vitro Incubation: Human liver microsomes or recombinant CYP enzymes are incubated with this compound. The reaction is stopped at timed intervals, and the formation of specific metabolites is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the primary enzymes involved.

- Clinical Interaction Study: A steady-state interaction study can be performed. Patients stabilized on this compound have their plasma levels measured. The interacting drug is then co-administered. Serial blood samples are taken over subsequent days or weeks to monitor changes in this compound clearance and half-life [1].

Considerations for Special Populations

The predictable PK profile of this compound can be altered in specific patient groups, requiring careful management [1].

- Renal Impairment: No dosage adjustment is needed if creatinine clearance (CrCl) is >30 mL/min. For patients with CrCl <30 mL/min, use a low initial dose and titrate cautiously. For patients on hemodialysis, a supplemental dose may be needed after each session [1] [2].

- Hepatic Impairment: Since this compound is extensively metabolized in the liver, it should be used with caution in patients with hepatic disease, though no specific dosing guidelines are established [1] [2].

- Pediatric Patients: Children have a shorter elimination half-life (~30 hours) compared to adults, which may necessitate a different dosing frequency to maintain stable therapeutic levels [1].

References

Ethosuximide structure activity relationship SAR succinimide derivatives

Chemical Structure and Core SAR of Succinimides

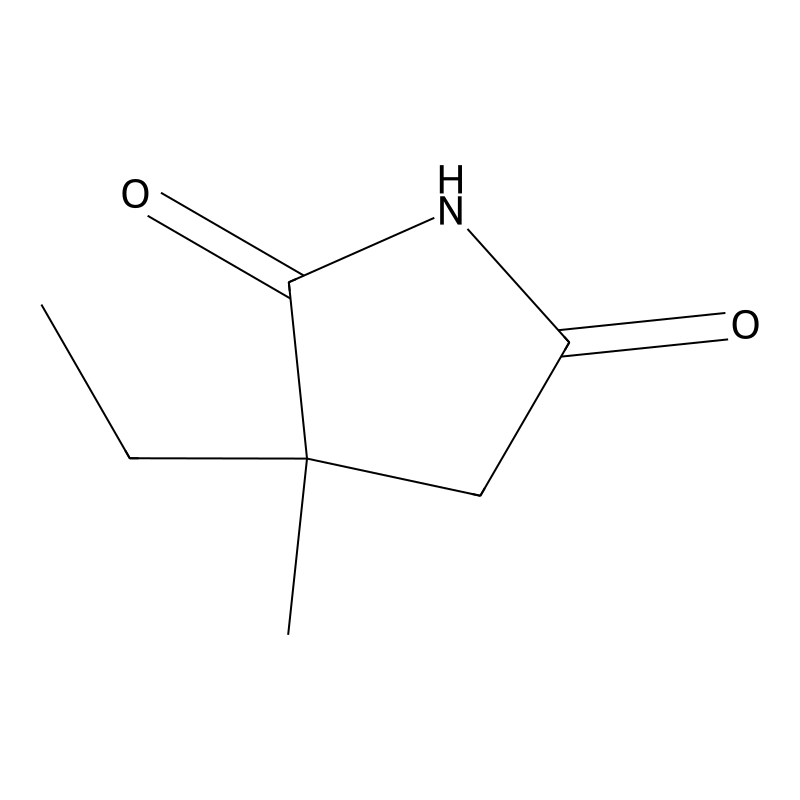

Ethosuximide is a succinimide derivative with the IUPAC name (RS)-3-ethyl-3-methyl-pyrrolidine-2,5-dione [1] [2]. Its core structure is the pyrrolidine-2,5-dione (succinimide) ring [3].

The anticonvulsant activity of succinimide derivatives is highly dependent on the substituents at the C-3 position and the N-atom of the ring [1] [3]. The table below summarizes the key structural modifications and their effects on pharmacological activity.

| Structural Feature | Effect on Pharmacological Activity | Examples and Clinical Implications |

|---|---|---|

| C-3 Substituents | Determines specificity and efficacy against different seizure types [3]. | This compound (3-ethyl-3-methyl) is effective against absence seizures [3]. |

| Phenyl Substitution | Imparts activity against electrically induced convulsions (e.g., maximal electroshock seizures) [1] [4]. | Methsuximide and phensuximide (both with a phenyl group) have broader activity profiles [4]. |

| N-Methylation | Decreases activity against electroshock seizures but increases efficacy against chemically induced convulsions [1] [4]. | Alters the drug's selectivity and potential side effect profile [1]. |

| Two Substituents at C-3 | Essential for potent anticonvulsant activity [3]. | This compound requires both an ethyl and a methyl group for its anti-absence effect [3]. |

Quantitative Pharmacological and Physicochemical Data

The following table summarizes key experimental data for this compound and related compounds, which is critical for understanding its pharmacokinetic and pharmacodynamic profile.

| Parameter | Value for this compound | Experimental Context / Notes |

|---|---|---|

| Molecular Weight | 141.17 g/mol [1] | - |

| Octanol/Water Partition Coefficient (log P) | 0.38 [1] | Indicates good water solubility and moderate lipid solubility, balancing brain penetration and bioavailability. |

| Therapeutic Plasma Concentration | 40 - 100 μg/mL [5] [6] | Concentrations below 40 μg/mL are rarely effective [5]. |

| Elimination Half-Life | ~53 hours in adults [7] [5] | Much shorter in children (~30 hours) [6]. |

| Oral Bioavailability | ~93% [7] | Readily absorbed from the GI tract [5]. |

| IC50 for T-type Calcium Channel Block | ~12 ± 2 mM (for cloned human α1G channel) [2] | Demonstrates relatively low potency but sufficient for therapeutic effect at the thalamus. |

Key Experimental Protocols in SAR Elucidation

Understanding the SAR of this compound relies on data from standardized preclinical models and molecular biology techniques.

In Vivo Anticonvulsant Screening Models

- Pentylenetetrazol (scMET) Seizure Test: This model assesses a drug's ability to prevent seizures induced by subcutaneous injection of pentylenetetrazol. Protection in this test predicts clinical efficacy against absence seizures [3].

- Maximal Electroshock Seizure (MES) Test: This test evaluates a drug's effect against tonic hind limb extension induced by a strong electrical current. Activity here suggests broad-spectrum potential against partial and tonic-clonic seizures [3].

Researchers calculate the median effective dose (ED50) and median toxic dose (TD50) to determine the Protective Index (PI = TD50/ED50), a key metric for a drug's safety margin [3].

In Vitro Electrophysiology for Mechanism of Action

- Cell Lines: Studies use cloned human T-type calcium channel isoforms (Cav3.1/α1G, Cav3.2/α1H, Cav3.3/α1I) expressed in stable cell lines (e.g., HEK293) [8] [2].

- Protocol: Cells are voltage-clamped, and calcium currents are recorded before and after application of the test compound. The reduction in current amplitude is measured to determine the drug's IC50, or the concentration that produces 50% channel block [2].

Molecular Mechanisms and Signaling Pathways

This compound's primary mechanism involves modulating specific ion channels in thalamocortical neurons, which are critical in generating absence seizures.

Diagram summarizing the primary and secondary molecular targets of this compound in thalamocortical circuitry.

- Primary Action - T-type Calcium Channel Blockade: The 3-ethyl-3-methyl substitution on the succinimide ring is crucial for this action [8] [2]. This compound preferentially blocks T-type (transient) calcium channels in thalamic relay neurons, which is considered its primary mechanism [7] [8].

- Secondary Actions - Multi-Channel Modulation: At therapeutic concentrations, this compound also inhibits non-inactivating sodium currents and calcium-activated potassium currents. This multi-target action likely contributes to its overall efficacy by further stabilizing neuronal excitability [8].

Research Gaps and Future Directions

While the core SAR of the succinimide ring is well-established, several areas offer opportunities for further investigation:

- Stereochemistry: this compound is used as a racemic mixture of (R)- and (S)- enantiomers [2]. Detailed studies on the individual pharmacological activity, metabolism, and toxicity of each enantiomer could inform the development of a potentially superior single-enantiomer drug.

- Beyond Anticonvulsant Activity: Recent research indicates that the succinimide scaffold has diverse therapeutic potential. Derivatives are being investigated as c-Met kinase inhibitors for cancer (e.g., Tivantinib), cereblon ligands for immunomodulation, and H3 receptor agonists for treating obesity [3].

The structure-activity relationship of this compound demonstrates how specific alkyl substitutions on a simple heterocyclic scaffold confer a unique clinical profile. Future research into its enantiomers and broader pharmacological potential may unlock new therapeutic applications for this classic drug and its derivatives.

References

- 1. Synthesis, this compound , MCQ, SAR , Chemical... Structure [gpatindia.com]

- 2. This compound [en.wikipedia.org]

- 3. Succinimide Derivative - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. of Anticonvulsant Drugs | PPT SAR [slideshare.net]

- 5. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 6. This compound [glowm.com]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. Succinimide Derivative - an overview [sciencedirect.com]

Ethosuximide TDM: Quantitative Parameters & Dosing

For quick reference, the core quantitative data for ethosuximide TDM is summarized in the following tables.

Table 1: Core Pharmacokinetic and TDM Parameters [1] [2] [3]

| Parameter | Details |

|---|---|

| Bioavailability | >90% [1] |

| Protein Binding | Negligible (approx. 22%) [1] [2] |

| Volume of Distribution | ~0.7 L/kg [1] [2] |

| Primary Metabolism | Hepatic (80%), primarily via CYP3A4 [1] |

| Elimination Half-Life | Adults: 50-60 hours; Children: ~30 hours [1] |

| Time to Steady State | 7-10 days [1] |

| Therapeutic Range | 40 - 100 mcg/mL [2] |

| Toxic Concentration | >120-150 mcg/mL [1] [2] |

Table 2: Model-Informed Precision Dosing Guidance [4]

| Parameter | Target Value | Corresponding Probability & Dosage |

|---|---|---|

| Target Exposure (AUC) | 1,027 μg·h/mL | 50% probability of seizure freedom (Daily dose: 40 mg/kg) |

| Target Exposure (AUC) | 1,489 μg·h/mL | 75% probability of seizure freedom (Daily dose: 55 mg/kg) |

| Intolerable Adverse Events | - | 11% frequency at 1,027 μg·h/mL; 16% at 1,489 μg·h/mL |

Analytical Methodologies for this compound Determination

Accurate quantification of this compound in biological matrices is foundational to TDM. The following workflow outlines the major steps, from sample collection to analysis.

Figure 1: Generalized workflow for the determination of this compound in biological samples, covering key steps from collection to final analysis.

Sample Preparation Techniques

Effective sample preparation is critical to isolate this compound from complex biological matrices and minimize interference.

- Common Techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are widely used conventional methods [5].

- Advanced Microextraction: Techniques like Microextraction by Packed Sorbent (MEPS) and Solid-Phase Microextraction (SPME) are gaining prominence for their efficiency, reduced solvent use, and compatibility with small sample volumes (e.g., 100 uL of serum) [5] [6].

- Alternative Sampling: Methods such as Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS) facilitate easier sample collection, storage, and transportation, which is particularly useful for pediatric patients or remote sampling [5].

Analytical Separation and Detection Methods

Several high-resolution techniques are employed for the final quantification of this compound.

- High-Performance Liquid Chromatography (HPLC): A standard and reliable method used in many clinical laboratories, often with UV or diode array detection (DAD) [5] [6].

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard due to its high specificity, sensitivity, and ability to simultaneously quantify multiple antiseizure medications. It is increasingly becoming the method of choice [2] [5].

- Enzyme-Multiplied Immunoassay Technique (EMIT): A homogeneous immunoassay method used in some clinical settings. It is based on the activity of glucose-6-phosphate dehydrogenase and measured spectrophotometrically [2].

Clinical TDM Protocol & Research Considerations

The clinical application of TDM involves a structured process from initial dosing to outcome assessment, as illustrated below.

Figure 2: A proposed clinical TDM workflow for this compound therapy, integrating standard dosing with model-informed precision dosing concepts.

- Indications for TDM: TDM is particularly useful for verifying compliance, assessing toxicity (e.g., with symptoms like nausea, drowsiness, or hiccups), dose optimization after titration, managing suspected drug interactions, and adjusting for special populations (e.g., patients with renal or hepatic impairment) [1] [2] [3].

- Dosing and Titration: Initiate with 10-20 mg/kg/day. The dose can be titrated upward by 250 mg every 4-7 days until seizure freedom is achieved or intolerable adverse effects occur [1]. Recent research suggests that many patients may be under-dosed; the model-informed guidance of 40 mg/kg/day for a 50% probability and 55 mg/kg/day for a 75% probability of seizure freedom provides a more aggressive, evidence-based titration target [4].

- Critical Considerations: Healthcare providers should be vigilant for idiosyncratic reactions such as agranulocytosis, Stevens-Johnson syndrome, and systemic lupus erythematosus, which necessitate immediate discontinuation of the drug [1]. This compound also carries a warning for increased risk of suicidal thoughts and behaviors [1].

Future Perspectives & Research Directions

The field of TDM for antiseizure medications continues to evolve. Key challenges and future directions include:

- Methodology Challenges: The complex nature of biological samples and the need for high sensitivity and accuracy drive the development of new microextraction techniques and more robust LC-MS/MS methods [5].

- Environmental Impact: The excretion of antiseizure drugs and their persistence in wastewater is a growing concern, necessitating analytical methods for environmental monitoring [5].

- Personalized Medicine: The move towards model-informed precision dosing (MIPD), as demonstrated by the recent this compound study, represents the future of TDM, using pharmacological models to predict individual patient exposure and response rather than relying solely on population-based therapeutic ranges [4] [5].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Epic Code LAB1230570 this compound, Serum [corewellhealth.testcatalog.org]

- 3. [Therapeutic drug monitoring of this compound] [pubmed.ncbi.nlm.nih.gov]

- 4. Absence Epilepsy Study Group Provides Dosing Guidance for ... [scienceblog.cincinnatichildrens.org]

- 5. Advances in sample preparation techniques combined with ... [sciencedirect.com]

- 6. This compound [sickkids.ca]

Ethosuximide historical development and clinical adoption

Clinical Development and Adoption

Ethosuximide was first approved in the United States in 1960 for the treatment of absence seizures [1]. The table below summarizes its key clinical development milestones:

| Year | Development Milestone | Significance |

|---|---|---|

| 1960 | Initial FDA approval for absence seizures [1] | Established first-line therapy for absence epilepsy |

| 2010 | Landmark clinical trial (53% seizure-free rate) [2] | Confirmed high efficacy and better tolerability vs. valproic acid/lamotrigine |

| 2013 | Long-term tolerability data published [2] | Reinforced position as preferred first-line therapy |

| 2016 | EDONOT trial commenced for neuropathic pain [3] | First clinical trial exploring analgesic efficacy for neuropathic pain |

Its clinical adoption is driven by a specific mechanism of action and a favorable safety profile. It is considered a first-line therapy for absence seizures, especially in pediatric populations, due to its high efficacy and relatively limited adverse effect profile compared to alternatives like valproic acid [2] [1].

Research is exploring its potential for expanded indications. The International League Against Epilepsy (ILAE) suggests it may be effective for certain genetic epilepsy syndromes, and clinical trials like the EDONOT trial are investigating its efficacy in non-diabetic peripheral neuropathic pain [2] [3].

Mechanism of Action and Supporting Evidence

This compound's primary mechanism involves blocking T-type calcium channels in thalamic neurons, which disrupts the oscillatory activity that underlies the 3 Hz spike-and-wave discharges seen in absence seizures [2] [1] [3].

The following diagram illustrates the proposed mechanism of this compound within the thalamocortical circuit:

Proposed mechanism of this compound blocking T-type calcium channels to prevent abnormal oscillatory activity in absence seizures [2] [3].

Key experimental evidence has progressively elucidated this mechanism:

- 1989 (Coulter, Huguenard, Prince): Demonstrated that this compound reduces low-threshold T-type calcium currents in freshly removed thalamic neurons [1].

- 2001 (Gomora et al.): Used cloned human T-type channel isoforms (α1G, α1H, α1I) to conclusively show blockade, suggesting this compound physically plugs channels during inward current flow [1].

Key Experimental Protocols

For researchers designing studies on this compound, the methodological details from key investigations provide a valuable reference.

1. In Vitro Electrophysiology (Cell Line Study) [1]

- Objective: To conclusively demonstrate blockade of human T-type calcium channel isoforms by this compound.

- Expression System: Cloned human α1G (Cav3.1), α1H (Cav3.2), and α1I (Cav3.3) channels expressed in cell lines.

- Recording Technique: Whole-cell patch-clamp electrophysiology.

- Drug Application: this compound was applied at varying concentrations to determine half-maximal inhibitory concentration (IC₅₀).

- Key Outcome Measures: Current amplitude and kinetics before and after drug application. Calculated IC₅₀ values for each channel isoform.

2. Clinical Trial for Neuropathic Pain (EDONOT) [3]

- Objective: To evaluate the efficacy and safety of this compound in non-diabetic peripheral neuropathic pain.

- Trial Design: Randomized, parallel, controlled, double-blinded, multicenter Phase II study.

- Participants: 220 adult patients with peripheral neuropathic pain (Numeric Rating Scale ≥4, Douleur Neuropathique 4 ≥4) for ≥3 months.

- Intervention: this compound versus control treatment for 6 weeks, added to stable background therapy.

- Primary Endpoint: Change in pain intensity assessed on a 0-10 Numeric Rating Scale after 6 weeks.

- Secondary Endpoints: Safety, pain characteristics (Brief Pain Inventory, Neuropathic Pain Symptom Inventory), and quality of life (SF-12, Leeds questionnaires).

Market and Formulation Landscape

This compound is available in capsule and oral solution formulations, with the capsule form dominating the market volume (~85%) [4]. The market is characterized by strong generic competition, with key manufacturers including Pfizer (Zarontin), Teva Pharmaceuticals, Strides Pharma Science, and others [4] [5] [6].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Assessment of the effectiveness and safety of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound 2025 to Grow at XX CAGR with XXX million ... [archivemarketresearch.com]

- 5. This compound Market Trends 2025-2034 [expertmarketresearch.com]

- 6. This compound Market analysis & forecast 2035 [wiseguyreports.com]

Ethosuximide stereochemistry and pharmacological activity

Stereochemistry & Pharmacological Profile

The table below summarizes the core technical details of ethosuximide's stereochemistry and its primary mechanism of action.

| Aspect | Technical Detail |

|---|---|

| Stereochemical Center | One chiral center [1]. |

| Therapeutic Form | Racemate (1:1 mixture of (R)- and (S)-enantiomers) [2] [1]. |

| Reported Stereoselectivity | No evidence of significant stereoselectivity in metabolism or elimination rate for the two enantiomers [2]. |

| Primary Molecular Target | Voltage-dependent T-type calcium channel subunit alpha-1G (and other isoforms like Cav3.2) [2] [3] [4]. |

| Primary Mechanism of Action | Inhibition of low-threshold T-type calcium currents in thalamic neurons, disrupting the oscillatory activity that underlies absence seizures [5] [3] [6]. |

Mechanism of Action Pathway

The following diagram illustrates the primary mechanism by which this compound exerts its anti-absence seizure effects, based on the gathered research.

Dosage, Pharmacokinetics, and Clinical Notes

For research and development context, key clinical pharmacological data is summarized below.

| Parameter | Details |

|---|---|

| Bioavailability | >90% (oral) [5] [2] |

| Metabolism | Primarily hepatic, via CYP3A4 and CYP2E1 enzymes [5] [2] [1]. |

| Elimination Half-Life | ~53 hours (adults); ~30 hours (children) [5] [2]. |

| Therapeutic Serum Range | 40 - 100 μg/mL [3] [7]. |

| Common Adverse Effects | Gastrointestinal distress (nausea, pain), drowsiness, dizziness, headache [5] [3] [8]. |

| Serious Idiosyncratic Reactions | Stevens-Johnson Syndrome, blood dyscrasias (agranulocytosis, aplastic anemia), systemic lupus erythematosus [5] [1] [8]. |

Research Implications and Gaps

The use of this compound as a racemate presents specific considerations and potential avenues for investigation.

- Clinical Implications: The lack of observed stereoselectivity means that developing a single-enantiomer drug is not currently a priority, as no clear benefit in efficacy or safety is indicated [2]. The racemic mixture is effective and remains the standard.

- Research Gap: While no significant stereoselective effects are reported in the available literature, the search results do not provide detailed comparative studies on the potency, binding affinity, or metabolic pathways of the individual (R) and (S) enantiomers. This represents a potential area for further fundamental research.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. This compound: Mechanism of Action [picmonic.com]

- 7. Dosage Guide + Max Dose, Adjustments - Drugs.com this compound [drugs.com]

- 8. 250 mg Capsules, soft - Summary of Product... This compound [medicines.org.uk]

Ethosuximide elimination half-life in pediatric vs adult patients

Pharmacokinetic Parameters: Pediatrics vs. Adults

The following table summarizes the core quantitative differences in ethosuximide's pharmacokinetics between pediatric and adult populations.

| Parameter | Pediatric Patients | Adult Patients | Notes & References |

|---|

| Elimination Half-life | 29-39 hours [1] 30 hours [2] | 50-60 hours [2] [1] 40-60 hours (mean) [1] | Shorter half-life in children necessitates consideration of slightly different dosing intervals. | | Oral Clearance (CL/F) | 16 mL/h/kg [3] | 12 mL/h/kg [3] | Higher clearance per kg of body weight in children is the primary reason for the shorter half-life. | | Volume of Distribution (Vd/F) | ~0.7 L/kg [2] [1] [3] | ~0.7 L/kg [2] [1] [3] | Distribution is consistent across age groups and approximates total body water [1]. | | Time to Steady State | 7-10 days [2] | 7-12 days [1] | Directly dependent on half-life; steady state is reached in approximately 5 half-lives. |

Mechanisms and Influencing Factors

The difference in elimination half-life is primarily driven by a higher weight-normalized clearance in children, as the volume of distribution remains relatively constant across age groups [2] [1] [3].

- Primary Elimination Pathway: this compound is eliminated primarily by hepatic metabolism (approximately 70-80%), mainly via the cytochrome P450 enzyme CYP3A4, into inactive metabolites. About 20-30% of a dose is excreted unchanged in the urine [2] [1] [3].

- Impact of Enzyme Inducers: Concomitant therapy with enzyme-inducing anticonvulsants (e.g., carbamazepine, phenobarbital, phenytoin) can increase this compound clearance and lower its plasma levels, an important consideration in polytherapy patients [4] [1] [5]. Valproic acid may inhibit this compound metabolism, increasing its half-life [6].

Experimental Protocol for Determining Parameters

The pharmacokinetic data is typically derived from clinical studies using established methodologies.

This compound PK study workflow from dosing to parameter calculation.

- Study Design: A single-dose or multiple-dose study is conducted. Participants receive a standardized oral dose of this compound (e.g., 500 mg for adults or a weight-based dose for children) after an overnight fast [1].

- Bio-Sampling: Serial blood samples are collected at predetermined time points post-dose (e.g., pre-dose, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours) to characterize the absorption and elimination phases [1].

- Bioanalytical Method: Plasma samples are analyzed for this compound concentration using a validated method. Historically, gas chromatography (GC) was used [5], but modern labs typically use high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

- Pharmacokinetic Analysis: The concentration-time data for each subject is fitted to a pharmacokinetic model (this compound is well-described by a one-compartment model with first-order absorption and elimination) [3]. Key parameters are then calculated:

- Half-life (t½): Calculated from the elimination rate constant (k) using the equation: t½ = ln(2) / k.

- Clearance (CL/F): Calculated using the equation: CL/F = Dose / AUC, where AUC is the total area under the concentration-time curve.

- Volume of Distribution (Vd/F): Calculated using the equation: Vd/F = CL / k.

Key Takeaways for Professionals

For researchers and drug developers, the key implications are:

- Dosing Strategy: The shorter half-life in children supports the need for weight-based dosing and potentially twice-daily administration to maintain stable therapeutic concentrations throughout the day, despite the drug's relatively long half-life [4] [1] [7].

- Study Population Considerations: Pharmacokinetic studies for pediatric indications must be conducted in the target population, as extrapolation from adult data would overestimate the half-life and lead to under-dosing.

References

- 1. : Chemistry, Biotransformation, Pharmacokinetics, and... This compound [doctorlib.org]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound [basicmedicalkey.com]

- 4. Essential Generics 250 mg/5 ml Syrup - Summary of... This compound [medicines.org.uk]

- 5. This compound Plasma Concentrations: Influence of Age ... [link.springer.com]

- 6. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 7. A Practical Guide to Treatment of Childhood Absence ... [link.springer.com]

Ethosuximide CYP450 metabolism pathways and enzymes

Enzymes in Ethosuximide Metabolism

The following table summarizes the key human cytochrome P450 enzymes involved in this compound metabolism and their quantitative kinetic parameters from in vitro studies.

| Enzyme | Role in Metabolism | Km (mM) | Vmax (nmol mg⁻¹ protein min⁻¹) | In Vitro CL'int (Vmax/Km) |

|---|---|---|---|---|

| CYP3A4 | Primary | 1.40 | 0.65 | 0.46 |

| CYP2E1 | Minor | 0.24 | 0.14 | 0.58 |

| CYP1A2, CYP2A6, CYP2C9, CYP2D6 | Not Significant | Metabolite concentrations below HPLC detection limits [1] |

Based on the in vitro intrinsic clearance (CL'int), simulations project that well over 90% of the in vivo hepatic clearance (CLhepatic) of this compound is mediated by CYP3A4 [1] [2].

Experimental Workflows for Metabolism Characterization

The key findings on this compound's metabolic pathway were established through two foundational in vitro experimental approaches.

Experimental strategies to identify metabolizing enzymes

Methodology for Human Heterologous Expression Systems [1] [2]

- System Setup: Used heterologous microsomal systems individually expressing human CYP enzymes: CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4.

- Incubation Protocol: this compound was incubated with each microsomal system at 37°C.

- Metabolite Quantification: The formation of the hydroxylated metabolite was measured using a High-Performance Liquid Chromatography (HPLC) assay.

- Kinetic Analysis: For enzymes showing significant activity (CYP3A4 and CYP2E1), Michaelis-Menten parameters (Km and Vmax) were determined from the metabolite formation data.

Methodology for Antibody Inhibition Studies [1]

- System Setup: Utilized human liver microsomes.

- Inhibition Protocol: Incubations were conducted in the presence of increasing amounts of specific inhibitory antibodies against CYP3A4 or CYP2E1.

- Outcome Measurement: The decrease in the formation of the this compound metabolite was quantified using HPLC, demonstrating the relative contribution of each enzyme to the overall metabolism.

Metabolic Pathway Visualization

The overall metabolism of this compound can be summarized in the following pathway.

Primary and secondary metabolic pathways for this compound

Research and Clinical Implications

- Drug-Drug Interactions (DDIs): Coadministration of this compound with strong CYP3A4 inducers (e.g., apalutamide, enzalutamide, primidone) may decrease this compound plasma levels, potentially reducing its efficacy [3]. Conversely, strong CYP3A4 inhibitors (e.g., conivaptan, idelalisib) may increase this compound levels and the risk of adverse effects [3].

- Preclinical to Clinical Translation: The 1998 rat model study initially identified CYP3A as primary [4], which was later confirmed in human systems [1], underscoring the value of human-specific models for accurate prediction.

- Exposure Considerations: As noted in recent research, factors like diet, environmental pollutants, and lifestyle can influence CYP450 enzyme function [5], which may contribute to interindividual variability in this compound metabolism and response.

References

- 1. Characterization of the cytochrome P450 enzymes ... [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the cytochrome P450 enzymes ... [go.drugbank.com]

- 3. Zarontin (this compound) dosing, indications, interactions, ... [reference.medscape.com]

- 4. This compound is primarily metabolized by CYP3A when ... [pubmed.ncbi.nlm.nih.gov]

- 5. The impact of the exposome on cytochrome P450-mediated ... [pmc.ncbi.nlm.nih.gov]

Comprehensive HPLC-UV Method for Ethosuximide Quantification: Application Notes and Protocols

Introduction

Ethosuximide is a first-generation antiepileptic drug primarily used for managing absence seizures. Therapeutic Drug Monitoring (TDM) is crucial for this compound due to its narrow therapeutic window and significant pharmacokinetic variability among patients [1] [2]. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) represents a cost-effective and widely accessible analytical technique for routine TDM of antiepileptic drugs in clinical laboratories [1] [3]. These application notes detail a validated HPLC-UV method for the reliable quantification of this compound in human plasma, enabling optimal patient-specific dosing regimens.

Method Summary

This protocol describes a reverse-phase HPLC-UV method suitable for the routine TDM of this compound. The method employs a simple protein precipitation technique for sample cleanup, effectively minimizing complex matrix effects [1] [2] [3]. Chromatographic separation is achieved using a Phenyl-Hexyl column with a methanol-phosphate buffer mobile phase in a gradient elution mode [1] [2]. The method has been rigorously validated in accordance with FDA bioanalytical method validation guidelines, demonstrating satisfactory specificity, accuracy, precision, and linearity across therapeutically relevant concentrations [1].

Experimental Protocol

Materials and Reagents

- Analytical Standard: this compound reference standard (purity ≥99%)

- Internal Standard (IS): 10,11-dihydrocarbamazepine or a suitable alternative [1]

- Solvents: HPLC-grade methanol, acetonitrile, and purified water

- Buffer: Potassium phosphate monobasic (KH₂PO₄) for 25 mM buffer preparation

- Biological Matrix: Human plasma (typically from lithium heparin or K₂EDTA anticoagulated blood)

Equipment and Instrumentation

- HPLC System: Binary pump, autosampler, column oven, and UV or DAD detector

- Chromatography Column: Luna Phenyl-Hexyl column (150 x 4.6 mm, 5 μm particle size) or equivalent [1] [2]

- Sample Preparation: Microcentrifuge, vortex mixer, precision pipettes

- Software: Suitable chromatography data system (CDS) for data acquisition and processing

Step-by-Step Procedural Workflow

The following diagram outlines the complete analytical workflow for the quantification of this compound in plasma samples, from collection to data analysis.

Detailed Chromatographic Conditions

Optimal separation of this compound from endogenous plasma components is achieved under the following conditions [1] [2]:

Column Oven Temperature: 40°C

Mobile Phase A: 25 mM Potassium phosphate buffer, pH 5.1

Mobile Phase B: HPLC-grade Methanol

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|-----------------|-----------------| | 0 | 85 | 15 | | 5 | 70 | 30 | | 10 | 50 | 50 | | 15 | 20 | 80 | | 18 | 20 | 80 | | 20 | 85 | 15 | | 25 | 85 | 15 |

Flow Rate: 1.0 mL/min

Detection Wavelength: 210 nm

Injection Volume: 10-20 μL

Total Run Time: 25 minutes (including column re-equilibration)

Solution Preparation

- Phosphate Buffer (25 mM, pH 5.1): Dissolve 3.4 g of KH₂PO₄ in 1 L of purified water. Adjust pH to 5.1 using phosphoric acid or potassium hydroxide. Filter through a 0.45 μm membrane filter.

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

- Working Standard Solutions: Prepare serial dilutions of the stock solution in methanol to cover the required calibration range (e.g., 3, 15, 30, 60, 120 mg/L).

- Internal Standard Solution: Prepare a 100 mg/L solution of 10,11-dihydrocarbamazepine in methanol.

Calibration Curve

Prepare calibration standards by spiking appropriate volumes of working standard solutions into blank plasma to achieve concentrations spanning 3–150 mg/L [1] [2]. Process these standards alongside quality control (QC) samples and unknown specimens using the protocol in section 3.3. Construct the calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of this compound, applying linear least-squares regression.

Method Validation

The method was comprehensively validated according to regulatory guidelines [1] [4]. Key performance characteristics are summarized below.

Analytical Performance Data

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 3–150 mg/L | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy (% Bias) | 94.5–102.8% | 85–115% |

| Intra-day Precision (% RSD) | 2.1–4.8% | ≤15% |

| Inter-day Precision (% RSD) | 3.5–6.2% | ≤15% |

| Lower Limit of Quantification (LLOQ) | 3 mg/L | Signal-to-noise ratio ≥10, <20% CV |

RSD: Relative Standard Deviation; CV: Coefficient of Variation.

Specificity and Selectivity

The method demonstrates excellent specificity, with baseline resolution of this compound from the internal standard and endogenous plasma components [1]. No interference was observed from common co-medications, ensuring reliable quantification in patient samples.

Recovery and Stability

- Extraction Recovery: The protein precipitation procedure provides a consistent and efficient recovery of >90% for this compound [1] [3].

- Stability: Processed samples in the autosampler (10°C) and plasma samples undergoing three freeze-thaw cycles have been demonstrated to be stable [1].

Troubleshooting and Technical Notes

- Peak Tailing: If peak shape deteriorates, check mobile phase pH and column age. Ensure the buffer pH is precisely 5.1 [1] [5].

- Retention Time Shift: Monitor column temperature closely, as fluctuations can affect retention. Maintain a stable temperature at 40°C [1].

- Low Sensitivity: Verify detection wavelength (210 nm provides optimal sensitivity for this compound). Ensure the UV lamp energy is sufficient and that the flow cell is clean [1] [2].

- Column Protection: Use a guard column to extend the analytical column's lifespan, particularly when analyzing numerous plasma samples [6].

- Buffer Preparation: Always use fresh, filtered, and degassed mobile phases to prevent system blockages and baseline noise.

Applications in Therapeutic Drug Monitoring

This validated method is ideally suited for the routine TDM of this compound in clinical laboratories. The therapeutic range for this compound is typically 40–100 mg/L [2]. Monitoring plasma concentrations is essential for:

- Verifying patient adherence to the prescribed dosing regimen.

- Individualizing dose adjustments in special populations (pediatric, geriatric, pregnant).

- Investigating potential drug-drug interactions, as this compound is metabolized by CYP3A enzymes [7].

- Managing toxicity, especially when patients present with symptoms like nausea, drowsiness, or ataxia.

Conclusion

The described HPLC-UV method provides a robust, accurate, and precise analytical procedure for the quantification of this compound in human plasma. Its straightforward sample preparation and use of widely available instrumentation make it particularly suitable for implementation in clinical laboratories engaged in TDM. The method fulfills all required validation criteria, ensuring the generation of reliable data to guide optimal antiepileptic therapy.

References

- 1. Simple HPLC-UV Method for Therapeutic Drug Monitoring ... [mdpi.com]

- 2. Simple HPLC-UV Method for Therapeutic Drug Monitoring ... [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a HPLC-UV method for the ... [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC Method Development and Validation for ... [pharmtech.com]

- 5. Steps involved in HPLC Method Development [asianjpr.com]

- 6. HPLC Method Development Steps [thermofisher.com]

- 7. This compound is Primarily Metabolized by CYP3A when ... [sciencedirect.com]

Quality by Design (QbD) Approach to the Development and Validation of an Analytical Method for Ethosuximide

Then, I will now begin writing the main body of the document.

Introduction to QbD Principles and Analytical QbD

Quality by Design (QbD) is a systematic, scientific, and risk-based approach to pharmaceutical development and manufacturing that emphasizes product and process understanding and control. In contrast to traditional empirical methods that rely on retrospective quality testing, QbD proactively builds quality into products and processes through deliberate design based on sound science and quality risk management [1] [2]. The International Council for Harmonisation (ICH) guidelines Q8-Q11 provide the regulatory framework for QbD implementation, which has been shown to reduce batch failures by up to 40% while enhancing regulatory flexibility [1] [3].

The application of QbD principles to analytical method development, known as Analytical Quality by Design (AQbD), represents a paradigm shift in how analytical methods are conceived, developed, and validated. AQbD employs a structured framework to ensure method robustness, reliability, and reproducibility throughout its lifecycle [3]. Where traditional one-factor-at-a-time (OFAT) approaches often lack systematic understanding of parameter effects and interactions, AQbD provides a comprehensive methodology for identifying, evaluating, and controlling critical method parameters to ensure consistent performance within a predefined method operable design region (MODR) [4] [3].

For the analysis of This compound, an antiepileptic medication primarily used for absence seizures, implementing an AQbD approach ensures the development of a robust, accurate, and precise analytical method suitable for quality control, stability testing, and regulatory submissions [4] [5]. This document provides detailed application notes and protocols for the AQbD-based development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound in bulk and pharmaceutical dosage forms.

Systematic AQbD Methodology

Analytical Target Profile (ATP)

The Analytical Target Profile (ATP) serves as the foundation of the AQbD approach, defining the intended purpose of the analytical method and establishing clear performance criteria [3]. For the this compound RP-HPLC method, the ATP comprises the following critical elements:

- Analyte Identification: Quantification of this compound in bulk drug substance and pharmaceutical dosage forms

- Measurement Technique: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection

- Performance Requirements: Method precision of ≤2% RSD, accuracy of 98-102%, linearity range of 5-50 μg/mL with R² ≥0.999, and robustness to accommodate minor parameter variations [4]

- Analytical Environment: Quality control laboratory setting with standard HPLC instrumentation

The ATP directly links to the Quality Target Product Profile (QTPP) for this compound formulations, ensuring that the analytical method effectively monitors critical quality attributes (CQAs) related to drug identity, assay, purity, and dissolution [4].

Critical Quality Attributes (CQAs)

Critical Quality Attributes (CQAs) for analytical methods are parameters that directly influence accuracy, precision, and robustness. For HPLC methods, CQAs typically include chromatographic parameters that affect separation efficiency, peak characteristics, and detection sensitivity [4] [3]. For the this compound method, the following CQAs have been identified:

- Retention Time: Target of approximately 4.2 minutes with appropriate separation from potential impurities and excipients

- Theoretical Plates: >2000, indicating sufficient column efficiency

- Peak Symmetry: Tailing factor ≤2.0, ensuring symmetric peak shape for accurate integration

- Resolution: Baseline separation from known and potential degradation products

- Peak Area Precision: %RSD ≤2.0% for repeated injections

These CQAs represent the critical responses that must be maintained within predefined limits to ensure the method consistently delivers accurate and reliable results throughout its lifecycle.

Risk Assessment and Initial Screening

A thorough risk assessment is conducted to identify and prioritize method parameters that may significantly impact the CQAs. The initial risk assessment typically employs Ishikawa (fishbone) diagrams to systematically evaluate potential sources of variability across multiple categories, including instrument parameters, mobile phase composition, column characteristics, and sample preparation factors [3].

For the this compound method, a Failure Mode Effects Analysis (FMEA) approach is recommended, scoring potential risks based on severity, occurrence, and detectability. The following parameters have been identified as potentially high-risk factors requiring further investigation:

- Mobile Phase pH: Significantly affects ionization, retention, and peak shape

- Organic Solvent Composition: Influences retention time and separation efficiency

- Flow Rate: Impacts retention time, back pressure, and peak resolution

- Column Temperature: Affects retention and separation efficiency

- Detection Wavelength: Critical for sensitivity and selectivity

Table 1: Risk Assessment Ranking for Critical Method Parameters

| Parameter | Severity | Occurrence | Detectability | Risk Priority Number | Risk Level |

|---|---|---|---|---|---|

| Mobile Phase pH | 8 | 6 | 4 | 192 | High |

| Organic Composition | 7 | 5 | 5 | 175 | High |

| Flow Rate | 6 | 5 | 4 | 120 | Medium |

| Column Temperature | 5 | 4 | 5 | 100 | Medium |

| Detection Wavelength | 8 | 3 | 3 | 72 | Low |

This systematic risk assessment provides a science-based justification for focusing experimental efforts on the most critical parameters, thereby optimizing resource utilization while ensuring method robustness [4] [3].

Design of Experiments (DoE) and Optimization

Design of Experiments (DoE) is a structured, statistical approach for understanding the relationship between multiple input factors and their effect on method CQAs. DoE enables simultaneous evaluation of multiple factors and their interactions, providing a comprehensive understanding of the method's behavior across a multidimensional parameter space [4] [1].

For the this compound method optimization, a response surface methodology (RSM) using a Box-Behnken design is recommended to efficiently explore the design space. The experimental design should include the following elements:

- Factors: Mobile phase pH (±0.2), methanol composition (±5%), and flow rate (±0.1 mL/min)

- Responses: Retention time, theoretical plates, tailing factor, and resolution

- Experimental Runs: 15 randomized experiments including center points for error estimation

- Model Development: Second-order polynomial equations to describe factor-response relationships

The experimental data is analyzed using multiple linear regression to generate mathematical models that predict method performance across the design space. Statistical significance of the models is evaluated using analysis of variance (ANOVA), with a focus on model p-value (<0.05), lack of fit (not significant), and coefficient of determination (R² >0.90) [4].

Design Space and Method Operable Design Region (MODR)

The design space is defined as the multidimensional combination and interaction of input variables (e.g., method parameters) that have been demonstrated to provide assurance of quality [1] [3]. For the this compound method, the design space is derived from the DoE results and represents the region where the CQAs consistently meet predefined acceptance criteria.

The Method Operable Design Region (MODR) is the portion of the design space within which the method performs robustly without significant deterioration of critical attributes. For the this compound RP-HPLC method, the MODR has been established as:

- Mobile Phase pH: 3.3 - 3.7

- Methanol Composition: 35 - 45% v/v

- Flow Rate: 0.9 - 1.1 mL/min

Operating within the MODR provides regulatory flexibility, as changes within this region are not considered as method modifications and do not require revalidation [3]. The MODR should be visually represented using overlay contour plots that simultaneously display the acceptable ranges for all CQAs.

Figure 1: AQbD Workflow for this compound Method Development

Experimental Protocol: QbD-Based RP-HPLC Method for this compound

Equipment and Materials

- HPLC System: Shimadzu LC-20AD or equivalent with quaternary pump, auto-sampler, column oven, and UV/Vis or PDA detector

- Chromatography Data System: Empower or equivalent software for data acquisition and processing

- Analytical Column: Phenomenex C18 column (250 mm × 4.6 mm, 5 μm particle size) or equivalent

- Balance: Analytical balance with 0.1 mg sensitivity

- pH Meter: Calibrated digital pH meter with accuracy ±0.01 units

- Solvents and Reagents: HPLC-grade methanol, water, potassium dihydrogen phosphate, orthophosphoric acid

- Reference Standard: this compound USP reference standard

- Samples: this compound bulk drug substance and pharmaceutical dosage forms (capsules or syrup)

Mobile Phase Preparation

- Phosphate Buffer (pH 3.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust pH to 3.5 using orthophosphoric acid. Filter through 0.45 μm membrane filter and degas by sonication.

- Mobile Phase: Mix phosphate buffer (pH 3.5) and methanol in the ratio of 60:40 (v/v). Transfer to clean HPLC reservoir and degas thoroughly.

Standard Solution Preparation

- Stock Standard Solution (100 μg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent (mobile phase), sonicate to dissolve, and make up to volume with diluent.

- Working Standard Solutions: Prepare serial dilutions of the stock solution to obtain concentrations of 5, 10, 20, 30, 40, and 50 μg/mL using the mobile phase as diluent.

Sample Preparation

- Bulk Drug Substance: Accurately weigh powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes with occasional shaking, and make up to volume with diluent. Filter through 0.45 μm PVDF syringe filter.

- Pharmaceutical Dosage Forms (Capsules): Weigh and mix the contents of not less than 10 capsules. Accurately weigh powder equivalent to 10 mg of this compound and proceed as for bulk drug substance.

- Pharmaceutical Dosage Forms (Syrup): Transfer an accurately measured volume of syrup equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of diluent, mix thoroughly, and make up to volume with diluent. Filter through 0.45 μm PVDF syringe filter.

Chromatographic Conditions

- Mobile Phase: Phosphate buffer (pH 3.5):Methanol (60:40 v/v)

- Flow Rate: 1.0 mL/min

- Column Temperature: 25°C

- Detection Wavelength: 210 nm

- Injection Volume: 20 μL

- Run Time: 8 minutes

- Retention Time: Approximately 4.2 minutes for this compound

System Suitability Testing

Prior to sample analysis, system suitability must be verified to ensure the chromatographic system is performing adequately. The following criteria must be met:

- Retention Time: 4.2 ± 0.2 minutes

- Theoretical Plates: >2000

- Tailing Factor: ≤2.0

- Precision: %RSD of peak areas for six replicate injections of standard solution must be ≤2.0%

Figure 2: DoE and Optimization Methodology

Method Validation and Performance Data

The this compound RP-HPLC method developed using the AQbD approach has been validated according to ICH Q2(R1) guidelines [4]. The validation results demonstrate that the method is suitable for its intended purpose of quantifying this compound in bulk and pharmaceutical dosage forms.

System Suitability

System suitability tests are integral to the method and ensure that the complete testing system, including instrument, reagents, columns, and analyst, is functioning appropriately at the time of testing. The system suitability results for the this compound method are summarized below:

Table 2: System Suitability Test Results

| Parameter | Acceptance Criteria | Observed Value | Conclusion |

|---|---|---|---|

| Retention Time (min) | 4.2 ± 0.2 | 4.18 | Complies |

| Theoretical Plates | >2000 | 3850 | Complies |

| Tailing Factor | ≤2.0 | 1.12 | Complies |

| %RSD (n=6) | ≤2.0% | 0.45% | Complies |

Validation Parameters and Results

The method has been comprehensively validated for the following parameters:

Table 3: Method Validation Results for this compound RP-HPLC Method

| Validation Parameter | Conditions/Specification | Results | Conclusion |

|---|

| Linearity | Concentration range: 5-50 μg/mL Correlation coefficient (R²): ≥0.999 | R² = 0.9993 Regression equation: y = 45231x + 1254 | Complies | | Accuracy | Recovery: 98.0-102.0% at three levels (50%, 100%, 150%) | 98.5-101.2% Overall mean recovery: 99.8% | Complies | | Precision | | | | | - Repeatability | %RSD ≤2.0% (n=6) | 0.52% | Complies | | - Intermediate Precision | %RSD ≤2.0% (different day, analyst) | 0.89% | Complies | | Specificity | No interference from excipients or degradation products | No interference observed | Complies | | Robustness | Deliberate variations in pH, flow rate, mobile phase composition | All system suitability parameters met | Robust | | LOD | - | 0.25 μg/mL | - | | LOQ | - | 0.80 μg/mL | - |

Forced Degradation Studies

Forced degradation studies demonstrate the stability-indicating capability of the method. This compound samples were subjected to various stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic stress. The method effectively separated this compound from all degradation products, confirming its specificity and selectivity. The peak purity index for this compound was greater than 0.999 in all stress conditions, indicating no co-elution with degradation products.

Control Strategy and Lifecycle Management

Control Strategy

A robust control strategy is implemented to ensure the method remains in a state of control throughout its lifecycle. The control strategy for the this compound RP-HPLC method includes:

- System Suitability Tests: Performed before each analytical run to verify chromatographic performance

- Control Charts: Monitor critical method attributes (retention time, peak area, theoretical plates) over time

- Reference Standard Qualification: Ensures quality and purity of reference materials

- Preventive Maintenance: Regular calibration and maintenance of HPLC instrumentation

- Procedural Controls: Detailed standard operating procedures (SOPs) for method execution

The control strategy is based on the knowledge gained during method development and is documented in the method validation report [3].

Lifecycle Management

Lifecycle management of analytical methods ensures continuous method performance and facilitates improvements based on accumulated data and emerging technologies. The lifecycle management approach for the this compound method includes:

- Periodic Review: Annual assessment of method performance trends and occurrence of out-of-specification (OOS) or out-of-trend (OOT) results

- Change Control Protocol: Established procedures for managing method modifications within the approved design space

- Knowledge Management: Documentation of all method experiences, deviations, and improvements in a centralized repository

- Continuous Improvement: Implementation of corrective and preventive actions (CAPA) based on performance monitoring

The AQbD approach facilitates regulatory flexibility for method adjustments within the approved design space without requiring prior regulatory approval, enabling continuous improvement while maintaining compliance [1] [3].

Conclusion

The application of Quality by Design principles to the development of an RP-HPLC method for this compound represents a significant advancement over traditional approach method development. The systematic AQbD framework provides scientific understanding of method parameters, their interactions, and their effects on method performance. The establishment of a Method Operable Design Region (MODR) ensures method robustness while allowing operational flexibility.

The validated method demonstrates excellent linearity, accuracy, precision, and specificity for the quantification of this compound in bulk and pharmaceutical dosage forms. The control strategy and lifecycle management practices ensure the method remains in a state of control throughout its operational lifetime.

Implementation of AQbD for this compound analysis aligns with regulatory expectations and offers significant business benefits, including reduced method failure rates, decreased operating costs, and improved regulatory flexibility. This approach serves as a model for the development of analytical methods for other pharmaceutical compounds.

References

- 1. Aspects and Implementation of Pharmaceutical Quality by ... [pmc.ncbi.nlm.nih.gov]

- 2. Quality by design approach: Regulatory need [arabjchem.org]

- 3. AQbD-novel strategy for analytical methods [fjps.springeropen.com]

- 4. Application Of QBD Approach to Analytical Method ... [ijpsjournal.com]

- 5. Quantum mechanical and spectroscopic (FT-IR, FT-Raman ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Development and Validation of a Stability-Indicating HPLC Method for Ethosuximide

Introduction and Principles

Ethosuximide is a succinimide-class anticonvulsant medication primarily used for the treatment of absence (petit mal) seizures. As an antiepileptic drug with a narrow therapeutic index, therapeutic drug monitoring (TDM) is essential for optimizing dosage regimens, assessing patient compliance, and minimizing dose-related adverse effects. Chemical stability assessment of pharmaceutical compounds is a critical component of drug development and quality control, requiring robust analytical methods that can accurately quantify the active pharmaceutical ingredient while resolving it from its degradation products. A stability-indicating method is specifically validated to measure the active ingredient without interference from degradation products, impurities, or excipients.

The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide comprehensive frameworks for stability testing and analytical method validation, respectively. These guidelines mandate that analytical methods must demonstrate specificity through forced degradation studies under various stress conditions. The fundamental principle of stability-indicating methodology revolves around the concept that the method should be capable of detecting changes in analyte concentration amid sample matrix components and degradation products. This ensures that the method remains accurate and selective throughout the product's shelf life and under various environmental conditions.

Method Development

Chromatographic Parameter Selection

The development of a stability-indicating HPLC method for this compound requires systematic optimization of chromatographic parameters to achieve adequate separation of the drug substance from its potential degradation products. Reversed-phase chromatography has emerged as the most suitable technique for this compound analysis due to its intermediate polarity and compatibility with both UV and mass spectrometric detection. The selection of appropriate stationary and mobile phases forms the foundation of method development, with C18 columns being the primary choice due to their versatile retention characteristics and excellent reproducibility.

Column Selection: The method development process should evaluate different reversed-phase columns, including phenyl, octadecyl (C18), and Shield RP18 columns. While C18 columns generally provide satisfactory retention and sensitivity for this compound, alternative stationary phases may offer complementary selectivity for resolving specific degradation products. The column dimensions typically range from 100-250 mm in length with 4.6 mm internal diameter and 3-5 μm particle sizes, balancing resolution efficiency with analysis time.

Mobile Phase Optimization: The mobile phase composition significantly impacts retention, peak shape, and selectivity. For this compound, binary mixtures of aqueous buffers (e.g., phosphate or acetate) and organic modifiers (methanol or acetonitrile) in isocratic or gradient elution modes have shown excellent performance. The pH adjustment of the aqueous component within the range of 4-7 can dramatically affect the ionization state of this compound and its degradants, thereby influencing separation. A study demonstrated optimal this compound separation using a methanol and phosphate buffer (25 mM; pH 5.1) mobile phase with a Phenyl-Hexyl column, which leverages π-π interactions for enhanced selectivity of compounds with aromatic rings.

Detection Parameters: this compound contains chromophoric groups that enable sensitive UV detection at wavelengths around 210-235 nm. The specific wavelength selection should maximize detection sensitivity while minimizing interference from mobile phase components and degradation products. For methods intended for therapeutic drug monitoring, the sample preparation typically involves simple protein precipitation with acetonitrile, requiring only 100 μL of plasma, which is particularly advantageous for pediatric patients with limited blood sample volumes.

Forced Degradation Studies

Forced degradation studies are imperative to establish the stability-indicating nature of the method and to understand the intrinsic stability characteristics of the drug substance. These studies involve intentional exposure of the drug to harsh stress conditions beyond those expected during normal storage to accelerate degradation. The ICH guidelines recommend investigating degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions.

Acidic and Basic Hydrolysis: this compound should be subjected to acidic (e.g., 0.1-1 N HCl) and basic (e.g., 0.1-1 N NaOH) conditions at elevated temperatures (e.g., 60-80°C) for specified durations. The study should demonstrate that the method can resolve this compound from degradation products formed under these conditions, with typical degradation ranging between 5-20% depending on exposure severity.

Oxidative Degradation: Oxidation using hydrogen peroxide (e.g., 0.1-3% concentration) at room temperature or mildly elevated temperatures should be performed to simulate oxidative degradation pathways. The method must successfully separate this compound from oxidative degradants without interference.

Thermal and Photolytic Stress: Solid-state and solution-state thermal degradation studies should be conducted at elevated temperatures (e.g., 70-80°C), while photolytic stability should be assessed by exposure to UV and visible light following ICH option conditions. These studies help establish appropriate storage conditions and packaging requirements for the drug product.

The developed method must demonstrate chromatographic resolution between this compound and all degradation products, confirming its stability-indicating capability. Method specificity should be verified using peak purity assessment with photodiode array detection, which compares spectra at different peak regions to detect potential co-elution.

Method Validation Protocol

Validation Parameters and Acceptance Criteria

Once the HPLC method has been developed and optimized, it must be thoroughly validated to demonstrate its reliability and suitability for intended applications. The validation protocol for this compound stability-indicating method should address parameters specified by ICH guideline Q2(R1), with acceptance criteria appropriate for pharmaceutical quality control or clinical monitoring purposes.

Table 1: Method Validation Parameters and Acceptance Criteria for this compound HPLC Method

| Validation Parameter | Experimental Design | Acceptance Criteria |

|---|---|---|

| Accuracy/Recovery | Spike placebo with known amounts of this compound at 80%, 100%, 120% of target concentration | Mean recovery 98-102%; RSD ≤2% |

| Precision | ||

| - Repeatability | Six replicate injections at 100% concentration | RSD ≤1% |

| - Intermediate precision | Different days, analysts, instruments | RSD ≤2% |

| Specificity | Resolution between this compound and nearest degradation product | Resolution ≥2.0; Peak purity index ≥0.999 |

| Linearity | Minimum five concentrations from 50-150% of target range | Correlation coefficient (r²) ≥0.999 |

| Range | Established from linearity studies | Typically 80-120% of test concentration |

| Robustness | Deliberate variations in flow rate, mobile phase pH, column temperature | RSD ≤2% for retention time and peak area |

| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ | LOQ with accuracy 80-120% and precision ≤5% RSD |

| Solution Stability | Standard and sample solutions stored at room temperature and refrigerated | % Change ≤2% over specified period |

The specificity of the method must be demonstrated through resolution of this compound from all potential impurities and degradation products formed during forced degradation studies. Forced degradation should result in 10-20% degradation under various stress conditions, and the method should successfully resolve the main peak from all degradants. The peak purity should be confirmed using photodiode array detection, demonstrating no co-elution of impurities with the principal peak.

Detailed Validation Procedures

Linearity and Range: Prepare standard solutions at a minimum of five concentration levels across the specified range (typically 50-150% of the target concentration). Inject each concentration in triplicate and plot the average peak area against concentration. Perform statistical analysis of the data using linear regression, calculating the correlation coefficient, y-intercept, and slope. The method is considered linear if the correlation coefficient (r²) is ≥0.999 and the y-intercept is not significantly different from zero.

Accuracy Assessment: Conduct recovery studies by spiking placebo formulation with known quantities of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Prepare three sets at each level and analyze using the proposed method. Calculate the percentage recovery by comparing the measured concentration to the theoretical concentration. The mean recovery at each level should be within 98-102% with an RSD ≤2%.

Precision Evaluation:

- Repeatability: Analyze six independent sample preparations at 100% concentration by the same analyst under the same operating conditions. Calculate the %RSD of the assay results, which should not exceed 1%.

- Intermediate Precision: Perform the analysis on different days, with different analysts, or using different instruments. The %RSD for the combined data from both precision studies should be ≤2%.

Robustness Testing: Deliberately introduce small, intentional variations to method parameters including flow rate (±0.1 mL/min), mobile phase composition (±2-3% organic modifier), pH (±0.2 units), column temperature (±2°C), and detection wavelength (±2 nm). Evaluate the impact on system suitability parameters, particularly resolution between this compound and critical degradation products.

Experimental Protocols

Step-by-Step Methodology

The following section provides detailed, executable protocols for implementing the validated stability-indicating HPLC method for this compound. These procedures have been optimized for reliability and reproducibility in both quality control and research environments.

Mobile Phase Preparation:

- Buffer Solution: Accurately weigh 3.4 g of potassium dihydrogen phosphate and transfer to a 1000 mL volumetric flask. Dissolve in approximately 900 mL of HPLC-grade water. Adjust the pH to 5.1 using dilute phosphoric acid or sodium hydroxide solution as needed. Dilute to volume with HPLC-grade water and mix thoroughly.

- Final Mobile Phase: Combine 600 mL of the prepared buffer solution with 400 mL of HPLC-grade methanol. Mix well and filter through a 0.45 μm membrane filter under vacuum. Degas the solution by sonication for 10 minutes before use.

Standard Solution Preparation:

- Stock Standard Solution: Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a concentration of 1 mg/mL.

- Working Standard Solutions: Pipette appropriate volumes of the stock standard solution (e.g., 0.5 mL, 1.0 mL, 1.5 mL) into separate 10 mL volumetric flasks. Dilute to volume with mobile phase to obtain concentrations spanning the calibration range (e.g., 50-150 μg/mL).

Sample Preparation:

- Pharmaceutical Formulations: For tablet analysis, weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to 50 mg of this compound to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 15 minutes with occasional shaking, and dilute to volume with mobile phase. Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.

- Plasma Samples (for TDM): Transfer 100 μL of patient plasma to a microcentrifuge tube. Add 300 μL of acetonitrile containing the internal standard (e.g., 10,11-dihydrocarbamazepine). Vortex mix for 30 seconds and centrifuge at 10,000 × g for 10 minutes. Transfer the clear supernatant to an autosampler vial for analysis.

Chromatographic Conditions:

- Column: Phenyl-Hexyl column (250 × 4.6 mm, 5 μm particle size)

- Mobile Phase: Phosphate buffer (25 mM, pH 5.1):Methanol (60:40, v/v)

- Flow Rate: 1.0 mL/min

- Column Temperature: 40°C

- Detection Wavelength: 210 nm

- Injection Volume: 20 μL

- Run Time: 15 minutes

Figure 1: HPLC Method Operational Workflow

Forced Degradation Protocols

Forced degradation studies provide critical information about the stability characteristics of this compound and the specificity of the analytical method. The following standardized protocols should be implemented to generate degradation samples for method validation.

Acidic Degradation:

- Transfer 10 mL of this compound stock solution (1 mg/mL) to a round-bottom flask.

- Add 10 mL of 0.1 N hydrochloric acid.

- Reflux the solution at 60°C for 4 hours.

- Cool to room temperature, neutralize with 0.1 N sodium hydroxide.

- Dilute an appropriate aliquot with mobile phase to obtain a final concentration of 100 μg/mL.

- Analyze using the developed HPLC method.

Alkaline Degradation:

- Transfer 10 mL of this compound stock solution (1 mg/mL) to a round-bottom flask.

- Add 10 mL of 0.1 N sodium hydroxide.

- Reflux the solution at 60°C for 4 hours.

- Cool to room temperature, neutralize with 0.1 N hydrochloric acid.

- Dilute an appropriate aliquot with mobile phase to obtain a final concentration of 100 μg/mL.

- Analyze using the developed HPLC method.

Oxidative Degradation:

- Transfer 10 mL of this compound stock solution (1 mg/mL) to a round-bottom flask.

- Add 1 mL of 3% hydrogen peroxide solution.

- Allow to stand at room temperature for 30 minutes.

- Dilute an appropriate aliquot with mobile phase to obtain a final concentration of 100 μg/mL.

- Analyze using the developed HPLC method.

Thermal Degradation:

- Expose solid this compound to dry heat at 80°C for 72 hours in a stability chamber.

- Prepare a solution of the heat-treated sample at 100 μg/mL in mobile phase.

- Analyze using the developed HPLC method.

Photolytic Degradation:

- Expose solid this compound to visible and UV light (following ICH Option 2 conditions) for 72 hours.

- Prepare a solution of the light-exposed sample at 100 μg/mL in mobile phase.

- Analyze using the developed HPLC method.

Figure 2: Forced Degradation Study Design

Application and Conclusion

Therapeutic Drug Monitoring Applications

The validated stability-indicating HPLC method for this compound finds significant utility in therapeutic drug monitoring (TDM), particularly for managing epilepsy treatment in pediatric and special populations. This compound exhibits considerable interindividual variability in pharmacokinetics, with a therapeutic range typically between 40-100 μg/mL. The method's capability to accurately quantify this compound in biological matrices enables clinicians to optimize dosing regimens, particularly when managing polytherapy where drug interactions may alter this compound concentrations.

For TDM applications, the method validation should be extended to include matrix effects and extraction efficiency studies. The sample preparation protocol involving protein precipitation with acetonitrile provides excellent recovery (>95%) while effectively removing interfering plasma components. The method's specificity against endogenous plasma components and commonly co-administered antiepileptic drugs should be demonstrated. When applying this method to patient samples, quality control samples at low, medium, and high concentrations within the therapeutic range should be included in each analytical batch to ensure ongoing method reliability.

Table 2: System Suitability Test Parameters and Acceptance Criteria

| Parameter | Definition | Acceptance Criteria |

|---|---|---|

| Theoretical Plates (N) | Measure of column efficiency | >2000 |

| Tailing Factor (T) | Measure of peak symmetry | ≤2.0 |

| Resolution (R) | Separation between two adjacent peaks | >2.0 |

| Repeatability | %RSD of peak areas for six replicate injections | ≤1.0% |

| Capacity Factor (k') | Measure of retention | >2.0 |

Conclusion

The development and validation of a stability-indicating HPLC method for this compound requires careful consideration of analytical parameters and rigorous assessment of method performance characteristics. The protocols outlined in this document provide a comprehensive framework for establishing a reliable, specific, and robust method suitable for both pharmaceutical quality control and therapeutic drug monitoring applications. The method's ability to accurately quantify this compound while resolving it from degradation products ensures its suitability for stability studies throughout the product lifecycle.

The regulatory compliance of the method with ICH guidelines ensures its acceptability for submission to regulatory authorities. The detailed experimental protocols and validation criteria facilitate implementation in analytical laboratories, while the forced degradation studies provide crucial information about the intrinsic stability of this compound. This comprehensive approach to method development and validation ultimately contributes to the quality, safety, and efficacy of this compound pharmaceutical products, supporting their appropriate use in clinical practice.

Application Notes: Stability & Stress Testing of Ethosuximide

1.0 Guideline Framework This protocol is designed in compliance with the consolidated ICH Q1 (2025 Draft) guideline, which supersedes the previous series ICH Q1A-F and Q5C [1] [2] [3]. The new framework emphasizes a science- and risk-based approach and integrates stability lifecycle management, requiring that stability considerations extend throughout the product's commercial life [2] [3].

2.0 Drug Substance & Product Profile

- Generic Name: Ethosuximide [4] [5]

- Therapeutic Category: Antiseizure drug, specifically for absence seizures [4] [5]

- Chemical Description: 3-ethyl-3-methyl pyrrolidine-2,5-dione (a succinimide) [4]

- Typical Dosage Forms: 250 mg capsules and a 250 mg/5 mL oral suspension [4]. The suspension may have different stability and in-use stability requirements compared to the solid dosage form [3].